间苯二酚

描述

Pyrocatechol, also known as catechol, is a benzenediol with the formula C6H4(OH)2 . It is a crystalline phenol obtained by pyrolysis of various natural substances such as resins and lignins, but it is usually made synthetically . It is used in inks, photography, dyes, leather tanning, and as a light stabilizer and antioxidant .

Synthesis Analysis

Pyrocatechol can be prepared by fusing ortho-phenolsulphonic acid, o-chlorphenol, o-bromophenol, and o-phenoldisulphonic acid with potash . Another method involves the alkylation of pyrocatechol with 4-chloromethyl-1,3-dioxolane .

Molecular Structure Analysis

Catechol is an organic compound with the molecular formula C6H4(OH)2. It is the ortho isomer of the three isomeric benzenediols . The 3-D structure of catechol has been modeled using various methods and validated by the Ramachandran plot .

Chemical Reactions Analysis

Basic solutions of catechol react with iron (III) to give the red [Fe(C6H4O2)3]3-. Ferric chloride gives a green coloration with the aqueous solution, while the alkaline solution rapidly changes to a green and finally to a black color on exposure to the air .

Physical And Chemical Properties Analysis

Catechol occurs as feathery white crystals that are very rapidly soluble in water . It has a faint, phenolic odor and a density of 1.344 g/cm3 in its solid state . The melting point is 105 °C and the boiling point is 245.5 °C . It is soluble in water, very soluble in pyridine, and soluble in chloroform, benzene, CCl4, ether, and ethyl acetate .

科学研究应用

Pharmaceutical Analysis

Pyrocatechol Violet, a derivative of Pyrocatechol, has been utilized in the spectrophotometric determination of paracetamol in pharmaceutical forms. This method is based on the reaction of Pyrocatechol Violet with paracetamol under basic conditions to form an ion-pair complex, which can be measured at an absorption maximum of 652 nm .

Anti-inflammatory Applications

Pyrocatechol has been identified as a component of coffee that suppresses inflammatory responses. It inhibits the activation of NF-κB and activates Nrf2, which are key players in the inflammatory process. This discovery points towards the potential use of Pyrocatechol in anti-inflammatory therapies .

Chemical Synthesis

In organic synthesis, compounds like Pyrocatechol are often used as building blocks for more complex molecules. Their benzylic positions are reactive sites that can undergo various chemical reactions, such as free radical bromination or nucleophilic substitution .

作用机制

安全和危害

Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans . In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced . Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals . The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen .

属性

IUPAC Name |

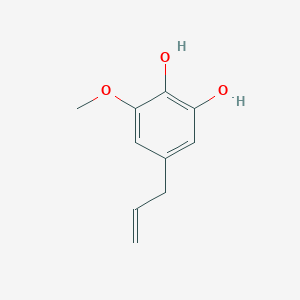

3-methoxy-5-prop-2-enylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,11-12H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIRUKUMCZDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464323 | |

| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |

CAS RN |

4055-72-5 | |

| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

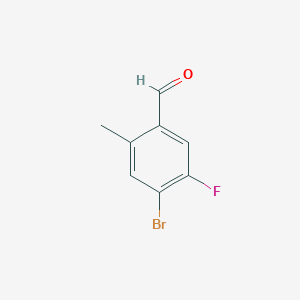

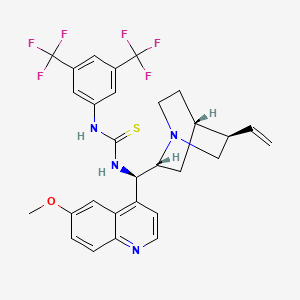

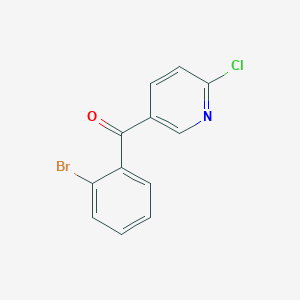

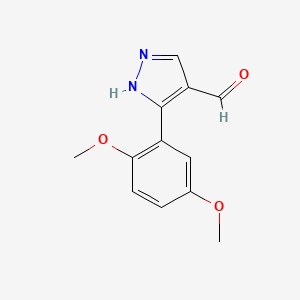

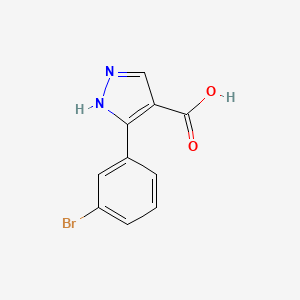

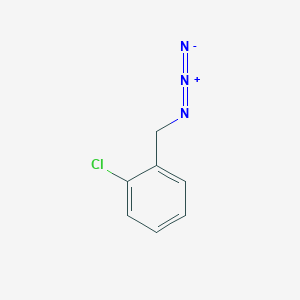

Retrosynthesis Analysis

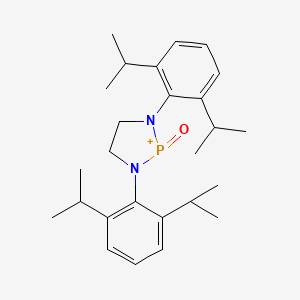

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of pyrocatechol?

A1: Pyrocatechol, also known as 1,2-dihydroxybenzene or 2-hydroxyphenol, has the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol.

Q2: What spectroscopic techniques are useful for characterizing pyrocatechol?

A2: Several spectroscopic methods are valuable for characterizing pyrocatechol, including:

- Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrations. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule, including the arrangement of atoms and their connectivity. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the electronic transitions within the molecule and can be used to study its interactions with other compounds. [, , ]

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Detects and analyzes molecules with unpaired electrons, such as free radicals generated during pyrocatechol oxidation. []

Q3: How does pyrocatechol interact with silica gel in aqueous alkaline solutions?

A3: Research suggests that pyrocatechol adsorbs to the silica gel surface in a Langmuir-type manner. The dissolution rate of silica gel increases with increasing pyrocatechol concentration, with four moles of pyrocatechol required to dissolve one mole of SiO2. []

Q4: How does pyrocatechol affect the pre-oscillatory period of the Bray-Liebhafsky reaction?

A4: Adding pyrocatechol to the Bray-Liebhafsky reaction during its pre-oscillatory phase induces an immediate onset of oscillations. The time between the first and second oscillations increases proportionally with the concentration of added pyrocatechol. This sensitivity to perturbation makes the Bray-Liebhafsky reaction potentially useful for pyrocatechol detection. []

Q5: Can pyrocatechol be used to stabilize staining reagents in neurohistochemistry?

A5: Yes, pyrocatechol acts as a stabilizing agent for the oxidation products of o-tolidine and o-dianisidine in specific buffer solutions, enhancing their use in detecting horseradish peroxidase (HRP) for neuronal labeling. This results in a more robust and visually clear staining compared to traditional diaminobenzidine methods. []

Q6: How does pyrocatechol interact with iron oxide in the presence of sodium thiosulfate?

A6: In an aqueous solution containing iron oxide and sodium thiosulfate, pyrocatechol undergoes autoxidation and coordinates with Fe3+ ions. The thiosulfate plays a crucial role in stabilizing the pyrocatechol oxidation products, specifically o-semiquinones, forming a complex characterized as [CTA][Fe(SQ)2(Cat)]. []

Q7: What are some applications of pyrocatechol in chemical synthesis?

A7: Pyrocatechol serves as a versatile building block in organic synthesis, including the production of:

- Watermelon ketone: A flavor compound with a sweet, fruity aroma. []

- 3,4-dihydroxyphenyl-L-alanine (L-DOPA): A precursor to dopamine used in treating Parkinson's disease. []

Q8: Can pyrocatechol be used to enhance the synthesis of zeolites?

A8: Yes, introducing pyrocatechol during zeolite synthesis can lead to larger crystals with improved morphology. It is believed to act as a complexing agent for silicon, influencing crystal growth kinetics. [, ]

Q9: How does pyrocatechol affect the properties of Portland cement mortars exposed to sulfate attack?

A9: Pyrocatechol, particularly due to its chelating ability with aluminum ions, can enhance the resistance of Portland cement mortars containing aluminum sulfate against sulfate attack. It is suggested that pyrocatechol promotes the formation of less destructive ettringite crystals within the cement matrix, thereby mitigating detrimental deformations. []

Q10: Can pyrocatechol be used for analytical purposes?

A10: Yes, pyrocatechol finds applications in analytical chemistry, including:

- Spectrophotometric determination of tin: It forms a colored complex with tin, allowing its quantification in canned food products. [, ]

- Spectrophotometric determination of molybdenum: Pyrocatechol violet, in combination with bovine serum albumin, forms a complex with molybdenum(VI), enabling its sensitive detection in various samples. []

- Photometric determination of yttrium: A boron-pyrocatechol violet complex can be used for the selective determination of yttrium in the presence of lanthanum and cerium. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)